molecular formula C13H18N2O2 B5754121 N-(2,6-dimethylphenyl)-4-morpholinecarboxamide

N-(2,6-dimethylphenyl)-4-morpholinecarboxamide

Cat. No. B5754121
M. Wt: 234.29 g/mol
InChI Key: NPTWQHGXCWOOMA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-morpholinecarboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its pharmacological properties. DMCM is a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the brain. The GABAA receptor is a target for many drugs that are used to treat anxiety, insomnia, and seizures. DMCM has been shown to have anxiogenic effects in animal models, which makes it a useful tool for studying anxiety disorders.

Mechanism of Action

N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that is permeable to chloride ions. When GABA binds to the receptor, it opens the ion channel and allows chloride ions to enter the cell, leading to hyperpolarization and inhibition of neuronal activity. This compound enhances the activity of the GABAA receptor by binding to a site on the receptor that is distinct from the GABA binding site. This leads to an increase in the affinity of the receptor for GABA, which enhances the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have anxiogenic effects in animal models. It increases anxiety-like behavior in rodents, which makes it a useful tool for studying anxiety disorders. This compound has also been shown to have anticonvulsant effects in animal models, which suggests that it may have potential therapeutic applications for seizures. This compound has been shown to have sedative effects at high doses, which may limit its usefulness as a research tool.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-4-morpholinecarboxamide is a useful tool for studying anxiety disorders and the GABAA receptor. It has been extensively studied and its pharmacological properties are well-characterized. This compound is relatively easy to synthesize and can be obtained from commercial sources. However, this compound has limitations as a research tool. It has sedative effects at high doses, which may limit its usefulness in behavioral studies. This compound also has potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-4-morpholinecarboxamide. One area of research is the development of more selective positive allosteric modulators of the GABAA receptor. This compound binds to a site on the receptor that is not specific to any particular GABAA receptor subtype, which limits its usefulness in studying specific subtypes of the receptor. Another area of research is the development of drugs that target the GABAA receptor for the treatment of anxiety disorders and other neurological disorders. This compound has potential therapeutic applications for seizures, but its sedative effects may limit its usefulness as a therapeutic agent. Finally, further research is needed to understand the biochemical and physiological effects of this compound and its potential toxicity.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-4-morpholinecarboxamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)acetamide. The acetamide is then reacted with morpholine and triethylamine to form this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties. It has been used as a tool to study anxiety disorders in animal models. This compound has been shown to have anxiogenic effects, which makes it a useful tool for studying the underlying mechanisms of anxiety. This compound has also been used to study the GABAA receptor and its role in anxiety and other neurological disorders.

properties

IUPAC Name

N-(2,6-dimethylphenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-4-3-5-11(2)12(10)14-13(16)15-6-8-17-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTWQHGXCWOOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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